molecular formula C13H16O3 B3183064 Ethyl trans-3-ethoxycinnamate CAS No. 57293-23-9

Ethyl trans-3-ethoxycinnamate

Cat. No.: B3183064
CAS No.: 57293-23-9
M. Wt: 220.26 g/mol
InChI Key: HCKOJKUUNSOANP-CMDGGOBGSA-N
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Description

Ethyl trans-3-ethoxycinnamate is an organic compound with the molecular formula C13H16O3. It is a derivative of cinnamic acid and is characterized by the presence of an ethoxy group attached to the aromatic ring. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and food industries, due to its UV-absorbing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl trans-3-ethoxycinnamate can be synthesized through the esterification of trans-3-ethoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-3-ethoxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl trans-3-ethoxycinnamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl trans-3-ethoxycinnamate primarily involves its ability to absorb ultraviolet (UV) radiation. This property makes it effective in protecting skin from UV-induced damage when used in sunscreen formulations. The compound interacts with UV rays, converting them into less harmful forms of energy, thereby preventing skin damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl trans-3-ethoxycinnamate is unique due to its specific combination of the ethoxy group and the trans configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring UV absorption and stability .

Properties

IUPAC Name

ethyl (E)-3-(3-ethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-15-12-7-5-6-11(10-12)8-9-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKOJKUUNSOANP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267272
Record name Ethyl (2E)-3-(3-ethoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-57-5
Record name Ethyl (2E)-3-(3-ethoxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24393-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-(3-ethoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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